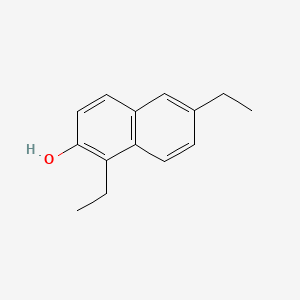

2-Naphthol, 1,6-diethyl-

Description

Overview of Naphthol Derivatives in Modern Organic Chemistry

Naphthol derivatives are a cornerstone of modern organic chemistry, valued for their versatile reactivity and wide-ranging applications. sioc-journal.cnresearchgate.netfardapaper.ir The electron-rich naphthalene (B1677914) core, activated by the hydroxyl group, readily participates in various chemical transformations. sioc-journal.cnfardapaper.irsioc-journal.cn These reactions include alkylation, arylation, amination, halogenation, and cyclization, allowing for the construction of structurally diverse molecules. sioc-journal.cnsioc-journal.cn This versatility has led to their use in the synthesis of complex natural products, bioactive molecules, and advanced materials. researchgate.netsioc-journal.cn For instance, they are crucial intermediates in the production of azo dyes, antioxidants for rubber, and even pharmaceuticals. britannica.comnih.govchemicalbook.comontosight.ai The development of new synthetic methodologies to access highly substituted naphthol cores remains an active area of research, driven by the demand for novel compounds with specific biological and material properties. researchgate.netrsc.orgnih.govworktribe.com

Historical Trajectories and Research Paradigms within Naphthol Chemistry

The history of naphthol chemistry is intertwined with the rise of the chemical industry in the late 19th and early 20th centuries. The discovery of naphthalene from coal tar in the early 1820s paved the way for the exploration of its derivatives. wikipedia.org The initial focus was heavily on the synthesis of dyes, with 2-naphthol (B1666908), in particular, becoming a key intermediate for a wide range of colorants. britannica.comresearchgate.net Early synthetic methods often involved harsh conditions, such as the fusion of naphthalenesulfonic acids with caustic soda. britannica.comwikipedia.org Over time, research has shifted towards developing more efficient and selective synthetic routes. nih.gov A significant paradigm shift occurred with the development of processes analogous to the cumene (B47948) process for phenol (B47542) production, offering a more atom-economical route to naphthols. wikipedia.org Contemporary research continues to refine these synthetic strategies, with a strong emphasis on catalytic methods and the synthesis of highly substituted and functionalized naphthol derivatives for specialized applications in medicine and materials science. researchgate.netmdpi.comorgchemres.org

Intrinsic Electronic and Steric Influences of Alkyl Substituents on Naphthol Reactivity

The introduction of alkyl substituents onto the naphthol ring system, as seen in 2-Naphthol, 1,6-diethyl-, significantly modulates its chemical reactivity through both electronic and steric effects.

Steric Effects: The size and position of alkyl substituents exert a profound steric influence on the reactivity of the naphthol. The ethyl groups at the 1 and 6 positions in 2-Naphthol, 1,6-diethyl- create steric hindrance around the hydroxyl group and the adjacent carbon atoms. This steric bulk can influence the regioselectivity of reactions, favoring substitution at less hindered positions. canterbury.ac.nzcanterbury.ac.nz For instance, in Friedel-Crafts reactions, the position of acylation can be dictated by the steric environment created by existing alkyl groups. acs.org Furthermore, steric hindrance can affect the conformation of the molecule and its ability to interact with other reagents or catalysts. nih.gov In some cases, significant steric hindrance can even lead to restricted rotation around single bonds. nih.gov

Positioning of 2-Naphthol, 1,6-diethyl- within Contemporary Naphthol Research

2-Naphthol, 1,6-diethyl- is a synthetic organic compound that belongs to the naphthol family. ontosight.ai Its structure features a naphthalene ring substituted with a hydroxyl group at the 2-position and two ethyl groups at the 1 and 6 positions. ontosight.ai The synthesis of this compound typically involves the alkylation of 2-naphthol. ontosight.ai

Research interest in compounds like 2-Naphthol, 1,6-diethyl- stems from the broader exploration of substituted naphthols for their potential biological activities and utility in materials science. ontosight.ai Naphthol derivatives, in general, are investigated for antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai In the realm of materials, aromatic compounds like this are studied for their potential to enhance the thermal stability and mechanical strength of polymers. ontosight.ai While specific, in-depth research focusing solely on 2-Naphthol, 1,6-diethyl- is not extensively documented in publicly available literature, its structural motifs suggest its relevance in the ongoing development of novel functional molecules based on the versatile naphthol skeleton.

| Property | Value |

| Molecular Formula | C14H16O |

| Molecular Weight | 200.281 g/mol |

| IUPAC Name | 1,6-diethylnaphthalen-2-ol |

| CAS Number | 14461-85-9 |

| Appearance | Shiny colorless needles |

| Melting Point | 75 °C |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. ontosight.ai |

Note: Experimental values for properties like melting point can vary based on purity and measurement conditions. ontosight.ai The melting point of 75°C was reported in a specific synthesis. acs.org

Structure

3D Structure

Propriétés

Numéro CAS |

14461-85-9 |

|---|---|

Formule moléculaire |

C14H16O |

Poids moléculaire |

200.28 g/mol |

Nom IUPAC |

1,6-diethylnaphthalen-2-ol |

InChI |

InChI=1S/C14H16O/c1-3-10-5-7-13-11(9-10)6-8-14(15)12(13)4-2/h5-9,15H,3-4H2,1-2H3 |

Clé InChI |

PSLBSJFSVXDFMM-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=C(C=C1)C(=C(C=C2)O)CC |

Origine du produit |

United States |

Reactivity and Transformations of 2 Naphthol, 1,6 Diethyl and Analogous Naphthols

Electrophilic Aromatic Substitution Patterns Dictated by Alkyl and Hydroxyl Groups

The orientation of electrophilic aromatic substitution (SEAr) on the naphthalene (B1677914) ring of 2-naphthol (B1666908) derivatives is strongly influenced by the directing effects of the resident substituents. The hydroxyl group at the C-2 position is a powerful activating group and directs incoming electrophiles primarily to the ortho and para positions. Due to the fused ring system, this corresponds to the C-1 and C-3 positions.

In the case of unsubstituted 2-naphthol, electrophilic attack occurs characteristically at the C-1 position. wikipedia.org This regioselectivity is a consequence of the greater stability of the carbocation intermediate formed by attack at C-1, where the positive charge can be effectively delocalized by the adjacent hydroxyl group through resonance without disrupting the aromaticity of the second ring.

For 2-Naphthol, 1,6-diethyl-, the presence of two alkyl groups further modulates the reactivity. Alkyl groups are also activating and ortho-, para-directing, albeit weaker than the hydroxyl group.

The hydroxyl group at C-2 strongly activates the C-1 and C-3 positions.

The ethyl group at C-1 would sterically hinder attack at this position, potentially redirecting electrophiles to other activated sites.

The ethyl group at C-6 activates the C-5 and C-7 positions.

Research on analogous 6-alkyl-2-methoxynaphthalenes (ethers of 6-alkyl-2-naphthols) has shown that positions 1 and 6 are the most reactive in the 2-methoxynaphthalene (B124790) molecule. acs.org Formylation of 2-methoxy-6-methylnaphthalene, for instance, yields 2-methoxy-6-methyl-1-naphthaldehyde, confirming the high reactivity of the C-1 position even with an alkyl group at C-6. acs.org For 1,6-diethyl-2-naphthol, the C-1 position is already substituted. Therefore, electrophilic attack would be predicted to occur at other activated positions, such as C-3, C-5, or C-7, with the precise outcome depending on the nature of the electrophile and reaction conditions.

| Substituent | Position | Electronic Effect | Type of Director | Activated Positions |

|---|---|---|---|---|

| -OH (Hydroxyl) | C-2 | Strongly Activating (Resonance Donor) | ortho, para | C-1, C-3 |

| -CH₂CH₃ (Ethyl) | C-1 | Activating (Inductive Donor) | ortho, para | C-2, C-8 (relative to C-1) |

| -CH₂CH₃ (Ethyl) | C-6 | Activating (Inductive Donor) | ortho, para | C-5, C-7 |

Nucleophilic Activation and Subsequent Reaction Pathways of the Phenolic Hydroxyl

The phenolic hydroxyl group of 2-naphthols is weakly acidic and can be deprotonated by a strong base, such as sodium hydroxide (B78521) or sodium methoxide, to form a sodium naphthoxide salt. brainly.compharmacyfreak.com This process converts the neutral hydroxyl group into a much more potent naphthoxide anion, which is an excellent nucleophile.

This nucleophilic activation is the first step in a variety of reactions, most notably the Williamson ether synthesis. The naphthoxide ion can react with alkyl halides (e.g., n-butyl bromide) in a nucleophilic substitution reaction to form the corresponding ether, such as 2-butoxynaphthalene. brainly.com This reaction proceeds via an SN2 mechanism.

The general pathway is:

Deprotonation: 2-Naphthol + Base → Naphthoxide⁻ + Conjugate Acid

Nucleophilic Attack: Naphthoxide⁻ + Alkyl Halide → Naphthyl Ether + Halide⁻

This transformation is crucial for introducing a wide range of alkyl or aryl groups onto the oxygen atom, thereby modifying the compound's physical and chemical properties. The resulting ethers are often used as intermediates in the synthesis of more complex molecules. acs.org

Heterocyclic Ring Formation via Naphthol Intermediates

The unique structure of 2-naphthol, with its electron-rich ring system and reactive hydroxyl group, makes it an invaluable building block for the synthesis of various heterocyclic compounds. chemicalbook.comfardapaper.irnih.gov Multicomponent reactions (MCRs) involving 2-naphthol are particularly efficient for constructing diverse N/O-containing heterocyclic frameworks in a single step. researchgate.netfardapaper.ir

2-Naphthol derivatives are widely employed in the synthesis of oxygen-containing heterocycles. Among these, the synthesis of xanthenes and their benzo-annulated analogues (benzoxanthenes) is well-documented. fardapaper.irtandfonline.com These compounds are typically prepared via a one-pot, three-component condensation reaction involving an aldehyde, 2-naphthol, and a C-H acidic compound like dimedone or another molecule of 2-naphthol. tandfonline.comamazonaws.commdpi.com

A common example is the synthesis of tetrahydrobenzo[a]xanthen-11-ones, which involves the condensation of an aldehyde, 2-naphthol, and dimedone. tandfonline.commdpi.com The reaction can be catalyzed by a variety of catalysts, including Brønsted acids, Lewis acids, and even green catalysts like sulfonated fructose. amazonaws.com The probable mechanism involves an initial Knoevenagel condensation or Michael addition, followed by cyclization and dehydration to form the xanthene core. fardapaper.ir

| Xanthene Derivative | Reactants | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| 14-Aryl-14H-dibenzo[a,j]xanthenes | 2-Naphthol, Aryl Aldehyde | Sulfamic acid | Solvent-free | amazonaws.com |

| 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one | 2-Naphthol, Aryl Aldehyde, Dimedone | 2-Aminophenol | Solvent-free | tandfonline.com |

| Tetrahydrobenzo[a]xanthen-11-ones | 2-Naphthol, Benzaldehyde, Dimedone | Sulfonated fructose | Water-ethanol | amazonaws.com |

| Benzoxanthenones | 2-Naphthol, Aldehydes, Cyclic diketones | DABCO/Amberlyst-15 | Solvent-free, 120 °C | mdpi.com |

2-Naphthol is also a key precursor for nitrogen-containing heterocycles. Naphthoxazines, a class of 1,3-oxazines fused to a naphthalene ring, are frequently synthesized from 2-naphthol. nih.gov One common method is a three-component reaction between 2-naphthol, an aldehyde, and a source of ammonia (B1221849) (e.g., methanolic ammonia) or an amine. nih.govsharif.edu This reaction leads to the formation of 2,3-dihydro-1H-naphth[1,2-e] fardapaper.irtandfonline.comoxazines. nih.gov

The synthesis of quinolines from 2-naphthol is less direct but can be achieved through multi-step sequences. A key intermediate is often 2-aminonaphthalene, which can be formed from 2-naphthol via the Bucherer reaction. wikipedia.org The resulting 2-aminonaphthalene derivatives can then undergo cyclization reactions with appropriate partners to form quinoline (B57606) rings. mdpi.com For example, 2-(1-ethyl-2-methoxy-6-naphthyl)quinoline was prepared from the corresponding ketone (derived from a 2-naphthol ether) and isatin. acs.org

Photophysical and Photochemical Reactivity

Substituted 2-naphthols are fluorescent molecules that exhibit interesting photophysical behaviors, most notably excited-state proton transfer. nih.gov Their absorption and fluorescence properties are sensitive to their environment, making them useful as molecular probes.

2-Naphthol is a classic example of a photoacid. Upon absorption of a photon and promotion to its first excited singlet state (S₁), the hydroxyl group becomes significantly more acidic than in the ground state (S₀). nih.gov This increase in acidity is reflected in the large difference between its ground-state acidity constant (pKa) and its excited-state acidity constant (pKa). For 2-naphthol, the pKa is ~9.5, while the pKa is ~2.8. nih.gov

This photo-induced increase in acidity facilitates the transfer of a proton from the hydroxyl group to a nearby acceptor, such as a water molecule, in a process known as Excited-State Proton Transfer (ESPT). nih.govacs.org

ROH + hν → ROH * ROH + H₂O ⇌ RO⁻ + H₃O⁺**

The ESPT process can be observed through fluorescence spectroscopy. In aqueous solution, 2-naphthol exhibits dual fluorescence: a band at shorter wavelengths corresponding to the emission from the excited neutral form (ROH) and a red-shifted band corresponding to the emission from the excited naphthoxide anion (RO⁻), which is formed via ESPT. acs.org The dynamics of this process occur on the picosecond to nanosecond timescale and can be quantitatively analyzed using time-resolved fluorescence techniques. acs.org

The rate of ESPT and the resulting fluorescence spectrum are influenced by substituents on the naphthalene ring. Electron-withdrawing groups, such as a cyano (-CN) group, can further increase the acidity of the excited state and accelerate the proton transfer rate. acs.org The position of the substituent also plays a crucial role in modulating these photophysical properties. acs.orgrsc.org

| Compound | pKa (Ground State, S₀) | pKa* (Excited State, S₁) | ΔpKa (pKa - pKa*) |

|---|---|---|---|

| 2-Naphthol | 9.5 | 2.8 | 6.7 |

Influence of Alkyl Substitution on Photoacidity and Electronic Transitions

The photophysical properties of naphthols, particularly their photoacidity, are significantly influenced by substituents on the aromatic ring. 2-Naphthol is a well-known photoacid, meaning it becomes a much stronger acid in its electronically excited state compared to its ground state. This phenomenon is attributed to intramolecular charge transfer from the hydroxyl oxygen to the aromatic ring upon excitation, which increases the acidity of the OH group nih.gov.

The electronic transitions of naphthols are also sensitive to substitution. The absorption and emission spectra of naphthols are characterized by transitions to the ¹La and ¹Lb excited states. The relative energies of these states can be altered by substituents, which can, in turn, affect the fluorescence properties and the efficiency of photoacidity. It has been proposed that the stronger photoacidity of 1-naphthol (B170400) compared to 2-naphthol is a consequence of emission from the ¹La state in the former nih.gov. The presence of alkyl groups is expected to cause shifts in the absorption and emission maxima. For instance, in an isocyanonaphthol derivative, the addition of an electron-donating alkyl substituent to the -OH group increases the electron density on the phenol (B47542) side, leading to a higher ground-state dipole and stronger intramolecular charge transfer interaction nih.gov.

Electrochemical Behavior and Electropolymerization

The electrochemical behavior of naphthols is characterized by their oxidation at an electrode surface. This process typically involves the formation of naphthoxyl radicals, which can then undergo further reactions, including polymerization.

Anodic Oxidation Mechanisms and Products

The anodic oxidation of 2-naphthol is an irreversible process that leads to the formation of a passivating polymer film on the electrode surface. This process involves the initial one-electron oxidation of the naphthol to a naphthoxyl radical. These radicals can then couple in various ways to form dimers, oligomers, and ultimately a polymer.

The oxidation of 1- and 2-naphthols has been studied, and it is known that the reaction of hydroxyl radicals with these compounds leads to the formation of various transient species, including OH-adducts and naphthoxyl radicals acs.orgresearchgate.net. The specific products of anodic oxidation can be influenced by the reaction conditions, such as the solvent and the presence of other species. For example, the electrooxidation of 1-naphthol and 2-naphthol in different non-aqueous solvents has been investigated, showing that the solvent plays a crucial role in the electrochemical behavior and the extent of electrode fouling mdpi.com.

Recent studies on the electrochemical dearomatization of 2-naphthols have shown that metal-free electrochemical oxidative C–O homocoupling can be achieved, leading to the formation of naphthalenones nih.gov. This strategy offers an environmentally friendly approach to the synthesis of these valuable compounds. The substrate scope of these reactions includes 2-naphthols with linear alkyl substitutions at the C(1) position nih.gov.

Formation of Polymeric Films and Their Morphological Characteristics

The electropolymerization of 2-naphthol results in the formation of a non-conducting polymer film, poly(2-naphthol), on the electrode surface researchgate.net. The formation of this film is often associated with electrode passivation, which can limit the efficiency of the process researchgate.net. The structure of the polymer is believed to consist of units linked through ether bonds and aromatic rings researchgate.net.

The morphology of the resulting polymeric films can be influenced by various factors, including the solvent and the presence of other monomers. For instance, the copolymerization of naphthols with phloroglucinol (B13840) has been shown to dramatically affect the layer morphology, leading to the development of more porous and rougher deposits compared to the homopolymer of phloroglucinol mdpi.comresearchgate.net. This is attributed to the radicals formed from naphthols quenching the electropolymerization of phloroglucinol, resulting in shorter polymer chains and improved solubility of the products mdpi.com.

The characteristics of the polymeric films can be tailored by controlling the electropolymerization conditions. The adherence of the polymer to the electrode surface can also vary depending on the solvent, with stronger adherence often observed in aqueous solutions compared to non-aqueous media mdpi.com.

Controlled Electropolymerization for Surface Modification

Controlled electropolymerization of naphthols and their derivatives offers a versatile method for surface modification. By carefully controlling the electrochemical parameters, it is possible to deposit thin, uniform polymer films with specific properties onto various electrode materials. This approach can be used to create modified electrodes with enhanced catalytic activity, selectivity, or stability.

The suppression of electropolymerization through the use of comonomers, as seen with naphthols and phloroglucinol, can be a strategy for controlled layer growth. This allows for the modification of electrode surfaces to enhance their sensitivity towards certain analytes mdpi.com. The resulting modified surfaces can have unique morphological and chemical properties that are beneficial for various applications.

While specific studies on the controlled electropolymerization of 2-Naphthol, 1,6-diethyl- are not available, the general principles observed for other substituted naphthols suggest that this compound could also be used to create novel modified surfaces. The presence of the diethyl groups would likely influence the solubility of the monomer and the resulting polymer, as well as the morphology and properties of the deposited film. Increasing the alkyl chain length in alcoholic solvents has been observed to affect their solvation properties, which in turn can influence the electrochemical process mdpi.com.

Detailed Computational and Spectroscopic Data for 2-Naphthol, 1,6-diethyl- Not Available in Publicly Accessible Research

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that specific computational and spectroscopic characterization data for the chemical compound 2-Naphthol, 1,6-diethyl- (CAS Number: 14461-85-9) is not available in the public domain.

The requested article, which was to be structured around a detailed outline including quantum chemical investigations and spectroscopic data analysis, cannot be generated. The required information, such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and specific spectroscopic data validated by computational methods, has not been published for this particular diethyl derivative of 2-naphthol.

While extensive research exists for the parent compound, 2-naphthol, and other naphthalene derivatives, this information cannot be extrapolated to 2-Naphthol, 1,6-diethyl- without introducing scientific inaccuracies. Generating an article without specific, verifiable data would constitute a fabrication of research findings.

Therefore, until such research is conducted and published, a scientifically accurate and detailed article on the computational and spectroscopic characterization of 2-Naphthol, 1,6-diethyl- cannot be provided.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "2-Naphthol, 1,6-diethyl-," information required to construct the detailed article as outlined in the user's request is not available. Searches for theoretical and experimental spectroscopic data (UV-Vis, IR, NMR, MS), as well as computational studies on its synthesis and excited-state processes, did not yield specific results for this particular diethyl-substituted naphthol.

The available scientific literature focuses extensively on the parent compound, 2-naphthol, and other derivatives, but does not provide the specific data points necessary to address the subsections of the requested article for 2-Naphthol, 1,6-diethyl-. These subsections include:

Computational and Spectroscopic Characterization of 2 Naphthol, 1,6 Diethyl

Mechanistic Insights from Computational Simulations

Modeling of Excited-State Processes and Proton Transfer Kinetics

Without access to published research or databases containing this specific information, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible.

Therefore, the requested article on the "" cannot be produced at this time due to the absence of specific scientific data for this compound in the public domain.

Applications of 2 Naphthol, 1,6 Diethyl and Its Derivatives in Materials Science and Chemical Technologies

Advanced Materials Development

Integration into Polymer Matrices for Enhanced Properties

The incorporation of 2-naphthol (B1666908) derivatives into polymer matrices is a known strategy to enhance the thermal stability, and mechanical strength, and introduce specific functionalities to the resulting materials. It is plausible that 2-Naphthol, 1,6-diethyl- could be explored as a monomer or an additive in polymers such as polyesters, polycarbonates, or epoxy resins. The diethyl substitution might influence its solubility in organic solvents and its compatibility with different polymer backbones, potentially leading to materials with tailored properties. However, specific studies detailing these integrations and the resulting property enhancements for the 1,6-diethyl derivative are not currently available.

Application in Optoelectronic Devices (e.g., as fluorescent materials)

Naphthalene (B1677914) derivatives are recognized for their fluorescent properties and have been investigated for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The extended π-system of the naphthalene core in 2-Naphthol, 1,6-diethyl- would be expected to confer fluorescent properties. The nature and position of the diethyl substituents could modulate the emission wavelength and quantum yield. While the general class of naphthol derivatives holds promise for these applications, there is no specific research demonstrating the use or performance of 1,6-diethyl-2-naphthol in optoelectronic devices.

Role in the Design of Functional Thin Films

Functional thin films are critical components in various technologies, including sensors and coatings. Naphthol derivatives can be used to create thin films with specific surface properties. Theoretically, 2-Naphthol, 1,6-diethyl- could be deposited on substrates to form thin films with potential applications in chemical sensing or as protective coatings. The diethyl groups might impact the molecular packing and surface energy of such films. At present, there are no published studies on the fabrication or functional properties of thin films based on 1,6-diethyl-2-naphthol.

Dye and Pigment Chemistry

Utilization as Coupling Components in Azo Dye Synthesis

2-Naphthol is a classic coupling component in the synthesis of azo dyes. The hydroxyl group activates the naphthalene ring for electrophilic substitution by a diazonium salt, typically at the 1-position. It is highly probable that 2-Naphthol, 1,6-diethyl- could also serve as a coupling component in azo dye synthesis. The general reaction would involve the diazotization of an aromatic amine followed by coupling with 1,6-diethyl-2-naphthol.

Hypothetical Synthesis of an Azo Dye from 2-Naphthol, 1,6-diethyl-

| Reactant 1 (Aromatic Amine) | Reactant 2 (Coupling Component) | Resulting Azo Dye |

| Aniline | 2-Naphthol, 1,6-diethyl- | A diethyl-substituted phenylazo-naphthol dye |

| p-Nitroaniline | 2-Naphthol, 1,6-diethyl- | A diethyl-substituted nitrophenylazo-naphthol dye |

Structure-Property Relationships in Chromophore Design

The color of an azo dye is determined by the electronic structure of its chromophore, which is influenced by the substituents on both the diazo and coupling components. In azo dyes derived from 2-Naphthol, 1,6-diethyl-, the diethyl groups would act as auxochromes. Their electron-donating nature could be expected to cause a bathochromic (red) shift in the absorption maximum of the dye compared to a similar dye derived from unsubstituted 2-naphthol. The steric bulk of the ethyl groups at the 1 and 6 positions could also influence the planarity of the molecule and, consequently, its spectral properties. However, without experimental data, these structure-property relationships for azo dyes specifically derived from 1,6-diethyl-2-naphthol remain theoretical.

Agrochemical Formulations and Plant Regulatory Applications

The structural framework of 2-naphthol and its derivatives has been a subject of investigation in the agrochemical sector, particularly for its potential in developing new active compounds for crop protection and growth regulation. The inherent biological activity of the naphthol moiety serves as a foundation for designing molecules with specific agrochemical functions.

Research has identified the parent compound, 2-naphthol, as a potent natural nematicide, highlighting the potential of its derivatives in crop protection. Studies have isolated 2-naphthol from plants like Actephila merrilliana and confirmed its high activity against root-knot nematodes such as Meloidogyne incognita. nih.govresearchgate.net The nematicidal activity of 2-naphthol against M. incognita was reported to be 100% at a concentration of 100 μg/mL, with an EC50 value of 38.00 μg/mL. nih.govresearchgate.net

The mechanism of action is believed to involve the stimulation of excessive reactive oxygen species in the nematodes. nih.govresearchgate.net Structure-activity relationship studies have indicated that the naphthalene ring and the hydroxyl group at the β-position are the critical pharmacophores responsible for the nematicidal effects. nih.govresearchgate.net Furthermore, when evaluated in tomato plants, 2-naphthol was found to remain primarily in the roots after absorption, without significant translocation to stems or leaves, which is a desirable trait for a nematicide targeting soil-borne pests. nih.govresearchgate.net While these findings focus on the unsubstituted 2-naphthol, they establish a strong basis for the design and investigation of derivatives such as 2-Naphthol, 1,6-diethyl-, where substitutions on the naphthalene ring could be used to modify efficacy, soil persistence, and spectrum of activity. A series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups have also been synthesized and shown to possess favorable insecticidal properties against pests like the oriental armyworm and diamondback moth. nih.govtandfonline.com

**Table 1: Nematicidal Activity of 2-Naphthol against *Meloidogyne incognita***

| Parameter | Value | Source(s) |

|---|---|---|

| Test Organism | Meloidogyne incognita | nih.govresearchgate.net |

| Efficacy at 100 μg/mL | 100% mortality | nih.govresearchgate.net |

| EC50 Value | 38.00 μg/mL | nih.govresearchgate.net |

| Key Pharmacophore | Naphthalene ring and β-site hydroxyl group | nih.govresearchgate.net |

| Proposed Mechanism | Production of excessive reactive oxygen species | nih.govresearchgate.net |

Plant growth regulators (PGRs) are organic compounds that control or modify physiological processes in plants. nih.govneliti.com The 2-naphthol scaffold is a viable precursor for the synthesis of such compounds. Research into the synthesis of plant-growth regulators has included the creation of (3-substituted 2-naphthyloxy)-n-alkanecarboxylic acids, demonstrating the utility of the 2-naphthol core in developing molecules with potential hormonal effects like those of auxins. rsc.org Synthetic PGRs are used extensively in agriculture to manage various aspects of plant development, including shoot elongation, fruit development, and stress tolerance. mdpi.comontario.ca

While direct studies on 2-Naphthol, 1,6-diethyl- as a plant regulator precursor are not widely documented, the principles of chemical synthesis allow for its modification into various derivatives. By functionalizing the hydroxyl group or the aromatic ring, it is possible to design novel molecules that could interact with plant hormonal pathways. nih.govnih.gov The diethyl substitutions on the naphthol ring could influence the molecule's lipophilicity and steric profile, potentially affecting its uptake, transport, and interaction with biological targets within the plant.

Chiral Catalysis and Ligand Design

The 2-naphthol unit is a cornerstone in the field of asymmetric synthesis, primarily due to its ability to form atropisomeric biaryl compounds. These axially chiral molecules, most notably 1,1'-bi-2-naphthol (B31242) (BINOL), are privileged backbones for a vast array of chiral ligands and catalysts. thieme-connect.deresearchgate.net

The development of chiral ligands is a central theme in asymmetric catalysis. researchgate.net Ligands derived from 2-naphthol, particularly BINOL and its analogues, are highly valued for their C2-symmetry, structural rigidity, and the tunable steric and electronic environment around the chiral axis. oup.commdpi.com The synthesis of these ligands often involves the oxidative coupling of 2-naphthol derivatives. mdpi.comsemanticscholar.org

Substituents on the naphthyl rings play a crucial role in modulating the ligand's properties. For instance, the development of ortho-substituted BINAPO ligands has led to highly effective catalysts for asymmetric hydrogenations. researchgate.net While specific research on ligands derived directly from 1,6-diethyl-2-naphthol is limited in the reviewed literature, the principle of ring substitution is well-established. The diethyl groups in the 1 and 6 positions would be expected to impart specific steric and electronic characteristics, influencing the conformation of the resulting biaryl ligand and the chiral pocket of its metal complexes. This modification is a key strategy for optimizing catalysts for specific substrates and reactions to achieve high enantioselectivity. oup.com

Naphthol-derived ligands, complexed with various metals, have been successfully employed in a wide range of enantioselective catalytic reactions. thieme-connect.deoup.com These reactions are fundamental to modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.

One prominent example is the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing new chiral catalysts. Ligands based on binaphthol, such as BINOL-Box, have been shown to catalyze this transformation with excellent yields and high enantioselectivity, producing valuable chiral secondary alcohols. researchgate.netrsc.orgnih.gov The catalyst's performance can be influenced by factors such as the choice of metal (e.g., titanium, copper) and the specific substituents on the binaphthyl framework. researchgate.netresearchgate.net

Another significant application is in Friedel-Crafts reactions. Chiral binaphthol-derived titanium catalysts, for example, have been used for the asymmetric Friedel-Crafts reaction of naphthols with various electrophiles, enabling the synthesis of chiral xanthene derivatives and other complex molecules. nih.govacs.org Similarly, dinuclear zinc complexes with chiral ligands have been used to catalyze the aza-Friedel-Crafts reaction of 2-naphthol with tosylimines, affording Betti base derivatives with high enantiomeric excess. lookchem.com The success of these reactions hinges on the ability of the chiral ligand to create a well-defined asymmetric environment that directs the stereochemical outcome of the carbon-carbon bond formation.

Table 2: Examples of Enantioselective Reactions Using Naphthol-Derived Catalysts

| Reaction Type | Ligand/Catalyst System | Substrates | Enantioselectivity (% ee) | Source(s) |

|---|---|---|---|---|

| Addition of Diethylzinc | BINOL-Box Ligands | Aryl aldehydes | Up to 99% | researchgate.netrsc.org |

| Aza-Friedel-Crafts | Dinuclear Zinc Complex with Chiral Ligand | 2-Naphthol, Tosylimines | Up to 96% | lookchem.com |

| Oxidative Coupling | Chiral Diamine-Copper Complexes | 2-Naphthol derivatives | Up to 78% | semanticscholar.org |

| Hydroxylative Dearomatization | Chiral N,N′-dioxide–Sc(NTf2)3 Complex | 2-Naphthol derivatives | Up to 95:5 er | nih.gov |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid (CPA) Catalyst | Naphthols, in situ o-Quinone Methides | Good to Excellent | nih.gov |

Environmental Fate and Degradation Pathways of 2 Naphthol, 1,6 Diethyl

Biodegradation Studies

No specific studies on the biodegradation of 2-Naphthol (B1666908), 1,6-diethyl- were identified in the available literature.

Aerobic Microbial Degradation Mechanisms

Data not available.

Anaerobic Degradation Processes (e.g., by sulfate-reducing consortia)

Data not available.

Identification and Characterization of Microbial Metabolites and Intermediates

Data not available.

Abiotic Transformation Processes

No specific studies on the abiotic transformation of 2-Naphthol, 1,6-diethyl- were identified in the available literature.

Photodegradation in Aqueous and Atmospheric Phases

Data not available.

Oxidative Degradation by Reactive Species (e.g., hydroxyl radicals)

Data not available.

Kinetics and Environmental Factors Influencing Abiotic Degradation

The abiotic degradation of organic compounds in the environment is governed by various chemical and physical processes. The kinetics of these reactions, which determine the rate at which a compound breaks down, are influenced by a multitude of environmental factors. For a compound like 2-Naphthol, 1,6-diethyl-, key factors that would be expected to influence its persistence and transformation in the environment include:

Photolysis: Sunlight-induced degradation is a major pathway for the removal of many aromatic compounds. The rate of photolysis depends on the compound's ability to absorb ultraviolet (UV) radiation and the intensity of solar radiation. The presence of photosensitizers in the environment can also accelerate this process.

Hydrolysis: The reaction with water can lead to the breakdown of certain chemical bonds. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding water.

Oxidation: Reaction with naturally occurring oxidants in the environment, such as hydroxyl radicals (•OH), can lead to degradation. The concentration of these oxidants and the susceptibility of the compound to oxidation are critical factors.

Future research on 2-Naphthol, 1,6-diethyl- would need to conduct laboratory studies to determine its rate constants for these degradation processes under various environmentally relevant conditions. This would involve experiments to measure its half-life in different environmental compartments (water, soil, air) and to identify the primary degradation products.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These highly reactive radicals can non-selectively degrade a wide range of contaminants. mdpi.com While no studies have specifically investigated AOPs for 2-Naphthol, 1,6-diethyl-, the following AOPs are commonly and effectively used for the degradation of naphthols and other aromatic compounds.

Electro-Fenton Systems for Naphthol Degradation in Wastewater

The electro-Fenton process is an electrochemical AOP that generates hydroxyl radicals through the reaction of electrochemically generated hydrogen peroxide (H₂O₂) with a ferrous iron catalyst (Fenton's reagent). acs.org This method has been shown to be effective for the degradation of 2-naphthol in aqueous solutions. For instance, a three-dimensional electro-Fenton system demonstrated a removal rate of over 98% for 2-naphthol. mdpi.com The efficiency of the electro-Fenton process is influenced by parameters such as current, pH, and catalyst concentration. nih.gov It is plausible that a similar system could be optimized for the degradation of 2-Naphthol, 1,6-diethyl-, although experimental verification is necessary.

Photocatalytic Oxidation for Aqueous Phase Removal

Photocatalytic oxidation involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by UV or visible light, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that can degrade organic pollutants. mdpi.com Studies have demonstrated the successful photocatalytic degradation of 2-naphthol. nih.gov The effectiveness of this process can be influenced by factors like catalyst type, light intensity, and the presence of other substances in the water. mdpi.com Research would be needed to determine the applicability and efficiency of photocatalytic oxidation for the removal of 2-Naphthol, 1,6-diethyl- from water.

Evaluation of Mineralization Pathways in AOPs

A key aspect of evaluating the effectiveness of AOPs is to determine the extent of mineralization, which is the complete conversion of an organic compound to carbon dioxide, water, and inorganic ions. This is crucial to ensure that the treatment process does not simply transform the parent compound into more persistent or toxic intermediates. The degradation of 2-naphthol by AOPs has been shown to proceed through various intermediates, including naphthalene (B1677914), benzoic acid, and various quinones, before eventual mineralization. mdpi.comresearchgate.net To assess the mineralization of 2-Naphthol, 1,6-diethyl- during AOP treatment, detailed analysis of the treated water would be required to identify and quantify the degradation byproducts and to measure the reduction in total organic carbon (TOC).

Future Research Directions and Unexplored Avenues for 2 Naphthol, 1,6 Diethyl

Innovation in Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-Naphthol (B1666908), 1,6-diethyl-, future research will likely focus on moving beyond traditional synthetic methods, which may involve harsh conditions or hazardous reagents.

Key Research Thrusts:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of 2-Naphthol, 1,6-diethyl- could offer high selectivity under mild conditions, significantly reducing the environmental footprint. Research into identifying or engineering enzymes capable of regioselective alkylation of a naphthol scaffold is a promising avenue.

Mechanochemistry: Techniques like grindstone chemistry, which involves solvent-free reactions by grinding solids together, present an energy-efficient and clean alternative for synthesizing naphthol derivatives. ijcmas.com Exploring one-pot, multi-component reactions under mechanochemical conditions could streamline the synthesis of complex molecules from 2-Naphthol, 1,6-diethyl-. ijcmas.comresearchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. Developing a flow-based synthesis for 2-Naphthol, 1,6-diethyl- could lead to higher yields and purity while minimizing waste.

Green Solvents: Investigating the use of renewable and less toxic solvents, such as ionic liquids or supercritical fluids, for the synthesis and purification processes will be crucial for developing truly sustainable methodologies.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering |

| Mechanochemistry | Solvent-free, energy-efficient, rapid | Multi-component reaction design |

| Flow Chemistry | Enhanced control, scalability, improved safety | Reactor design and optimization |

| Green Solvents | Reduced toxicity, potential for recycling | Solvent screening and process integration |

Exploration of Novel Catalytic and Enabling Technologies

Catalysis is fundamental to unlocking new reactivity and applications for 2-Naphthol, 1,6-diethyl-. Future research should explore a range of catalytic systems to functionalize this molecule and create novel derivatives.

Key Research Thrusts:

Nanocatalysis: Nanomaterials, with their high surface area and unique electronic properties, are effective catalysts for a variety of organic transformations. mdpi.com Research into the use of magnetic nanocatalysts, for example, could facilitate the synthesis of complex heterocyclic structures from 2-Naphthol, 1,6-diethyl-, with the added benefit of easy catalyst recovery and reuse. researchgate.netmdpi.com

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. thieme-connect.de Chiral phosphoric acids or other organocatalysts could be employed to synthesize enantiomerically pure atropisomers derived from 2-Naphthol, 1,6-diethyl-, which are valuable in pharmaceutical and materials science applications. thieme-connect.de

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. This technology could be applied to the late-stage functionalization of the 2-Naphthol, 1,6-diethyl- scaffold, allowing for the rapid generation of a library of derivatives with diverse properties.

Advanced In Silico Modeling for Property Prediction and Design

Computational chemistry and machine learning offer powerful tools to accelerate the discovery and development of new molecules by predicting their properties and guiding experimental work.

Key Research Thrusts:

Quantitative Structure-Property Relationship (QSPR): Developing QSPR models can enable the rapid prediction of various physicochemical properties of 2-Naphthol, 1,6-diethyl- and its derivatives, such as solubility, melting point, and electronic properties. researchgate.net These models are built by finding a mathematical relationship between the chemical structure and the experimental property.

ADME/Toxicity Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of drug candidates. nih.govnih.gov Applying these models to 2-Naphthol, 1,6-diethyl- could help to assess its potential as a bioactive molecule and guide the design of analogues with improved pharmacokinetic and safety profiles. nih.gov

Molecular Docking and Dynamics: For potential biological applications, molecular docking simulations can predict how 2-Naphthol, 1,6-diethyl- might bind to specific protein targets. Molecular dynamics simulations can then be used to study the stability of these interactions over time, providing insights into its mechanism of action.

Generative Models: Advanced machine learning techniques, such as generative adversarial networks (GANs), can be trained on large chemical datasets to propose novel molecular structures with desired properties. arxiv.org Such models could be used to design new derivatives of 2-Naphthol, 1,6-diethyl- optimized for specific applications. arxiv.org

| Modeling Technique | Application for 2-Naphthol, 1,6-diethyl- | Predicted Parameters |

| QSPR | Prediction of physical and chemical properties | Solubility, LogP, Spectroscopic data |

| ADME/Tox | Early assessment of drug-likeness and safety | Bioavailability, Metabolic stability, Carcinogenicity |

| Molecular Docking | Identification of potential biological targets | Binding affinity, Interaction modes |

| Generative Models | Design of novel derivatives | Optimized structures for specific functions |

Development of Multifunctional Hybrid Materials

The rigid, aromatic structure of the naphthol core makes 2-Naphthol, 1,6-diethyl- an attractive building block for the construction of advanced functional materials.

Key Research Thrusts:

Polymer Chemistry: Incorporating 2-Naphthol, 1,6-diethyl- as a monomer or a pendant group in polymers could lead to materials with enhanced thermal stability, specific optical properties (e.g., fluorescence), or gas separation capabilities.

Metal-Organic Frameworks (MOFs): The hydroxyl group of 2-Naphthol, 1,6-diethyl- can serve as a coordination site for metal ions, making it a potential organic linker for the synthesis of novel MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Supramolecular Assemblies: The potential for π-π stacking and hydrogen bonding interactions makes 2-Naphthol, 1,6-diethyl- a candidate for the self-assembly of complex supramolecular structures, such as liquid crystals or organogels. nih.gov

Bioactive Scaffolds: Naphthol derivatives are precursors to a wide range of bioactive heterocyclic compounds. researchgate.netchemicalbook.com Future work could focus on using 2-Naphthol, 1,6-diethyl- as a starting material to synthesize novel compounds with potential applications as pharmaceuticals or agrochemicals. mdpi.comchemicalbook.com

Addressing Emerging Environmental Challenges Related to Naphthol Derivatives

As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of 2-Naphthol, 1,6-diethyl- is essential for its responsible development and use.

Key Research Thrusts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.